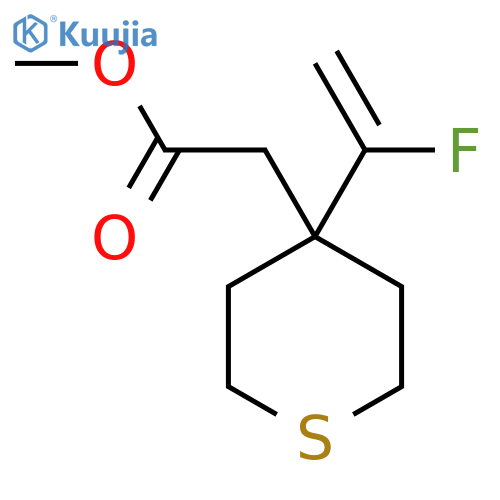Cas no 2137895-64-6 (methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate)

2137895-64-6 structure
商品名:methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate
- 2137895-64-6
- EN300-1131515
- methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate
-
- インチ: 1S/C10H15FO2S/c1-8(11)10(7-9(12)13-2)3-5-14-6-4-10/h1,3-7H2,2H3
- InChIKey: SXXCVVMHOKDGKR-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C(=C)F)(CC(=O)OC)CC1
計算された属性
- せいみつぶんしりょう: 218.07767905g/mol
- どういたいしつりょう: 218.07767905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 51.6Ų
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131515-0.5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1131515-10g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 10g |
$4545.0 | 2023-10-26 | |
| Enamine | EN300-1131515-5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1131515-0.25g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1131515-1.0g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1131515-0.05g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1131515-2.5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1131515-1g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1131515-0.1g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.1g |
$930.0 | 2023-10-26 |
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
2137895-64-6 (methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量